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molecular formula C9H12O3S B8348154 [5-(2-Methyl-1,3-dioxolan-2-yl)thien-2-yl]methanol

[5-(2-Methyl-1,3-dioxolan-2-yl)thien-2-yl]methanol

Cat. No. B8348154
M. Wt: 200.26 g/mol
InChI Key: SOHSVMYBBWODPZ-UHFFFAOYSA-N
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Patent
US07205291B2

Procedure details

To a solution of [5-(2-methyl-1,3-dioxolan-2-yl)thien-2-yl]methanol prepared in the above step in THF (240 ml) was added 1N hydrochloric acid (48 ml) and the mixture was stirred for 2 hours at room temperature. Thereto was added sodium hydrogencarbonate (4.04 g) and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give 1-[5-(hydroxymethyl)thien-2-yl]ethanone. This product was used in the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
4.04 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]2[S:11][C:10]([CH2:12][OH:13])=[CH:9][CH:8]=2)OCC[O:3]1.Cl.C(=O)([O-])O.[Na+]>C1COCC1>[OH:13][CH2:12][C:10]1[S:11][C:7]([C:2](=[O:3])[CH3:1])=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCCO1)C1=CC=C(S1)CO
Name
Quantity
240 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
48 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.04 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC=C(S1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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